molecular formula C21H19NO2 B15443219 N-(2-Hydroxy-1,2-diphenylethyl)benzamide CAS No. 66166-17-4

N-(2-Hydroxy-1,2-diphenylethyl)benzamide

Cat. No.: B15443219
CAS No.: 66166-17-4
M. Wt: 317.4 g/mol
InChI Key: URXXIXZQWYNGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-1,2-diphenylethyl)benzamide is an organic compound with the molecular formula C21H17NO2 and a molecular weight of 315.37 g/mol . This benzamide derivative is supplied as a high-purity chemical for research use only and is not intended for diagnostic, therapeutic, or personal applications. The compound is characterized by a benzamide group linked to a hydroxy-substituted, diphenyl-containing ethanolamine core structure, which may be of interest in various synthetic and medicinal chemistry research areas . Synonyms for this compound include 2-Benzoylamino-1,1-diphenyl-ethanol and N-(2-Hydroxy-2,2-diphenylethyl)benzamide . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules or for exploring structure-activity relationships. While specific biological targets or mechanisms of action for this exact molecule are not well-documented in the public domain, related benzamide compounds are known to exhibit significant biological activity in research settings, such as inhibiting specific receptors . Please consult the safety data sheet (SDS) before handling.

Properties

CAS No.

66166-17-4

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-hydroxy-1,2-diphenylethyl)benzamide

InChI

InChI=1S/C21H19NO2/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21(24)18-14-8-3-9-15-18/h1-15,19-20,23H,(H,22,24)

InChI Key

URXXIXZQWYNGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Backbone Diversity: The target compound’s 1,2-diphenylethanolamine backbone introduces significant steric bulk compared to the 1,1-dimethylethanolamine () or phenethylamine () backbones.
  • Directing Groups: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contrasts with the monodentate hydroxy group in the target compound, affecting metal coordination efficiency in catalysis.
  • Synthetic Accessibility : High-yield syntheses (>80%) are common, but purification methods vary (e.g., preparative HPLC for trimethoxy derivatives vs. simple filtration for the target compound) .

Functional and Application-Based Comparisons

Key Observations :

  • Biological Activity: HPAPB demonstrates potent antitumor effects (comparable to SAHA) with lower toxicity (LD₅₀ = 1.29 g/kg vs.
  • Catalytic Utility : The N,O-bidentate ligand () is superior for metal catalysis, whereas the target compound’s steric hindrance may limit its use in small-molecule activation.
  • Stability : The slow hydroxyl proton exchange in the target compound suggests unique stability in deuterated solvents, advantageous for NMR-based structural studies .

Q & A

Q. What are the key synthetic routes for N-(2-Hydroxy-1,2-diphenylethyl)benzamide, and how can stereochemistry be controlled?

The compound is synthesized via condensation reactions involving aromatic aldehydes and lithium nitride, followed by acid-catalyzed hydrolysis. Stereochemical control (e.g., threo vs. erythro isomers) is achieved using chiral auxiliaries or enantioselective catalysts. For instance, the threo isomer was confirmed via independent synthesis from threo-1,2-diphenyl-2-aminoethanol using Soderbaum's method, validated by NMR and IR spectroscopy .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

A combination of 100 MHz NMR (to resolve hydroxyl and amide proton signals), IR spectroscopy (amide C=O stretch at ~1630 cm⁻¹), and mass spectrometry (molecular ion peak and fragmentation patterns) is recommended. Slow proton exchange between NH and OH groups in DMSO-d₆ (observed via deuterium oxide addition experiments) must be accounted for to avoid misinterpretation of NMR decoupling results .

Q. How can the purity of this compound be assessed in mixtures with benzyl benzoate?

Use infrared absorbance ratios (e.g., 1630 cm⁻¹ : 1000 cm⁻¹) calibrated against mole fraction data. Thin-layer chromatography (TLC) with silica gel plates and gas chromatography (GC) under standardized conditions (e.g., helium carrier gas, flame ionization detection) are also effective for quantifying impurities .

Advanced Research Questions

Q. What mechanistic insights explain the acid hydrolysis of this compound to desoxybenzoin?

Hydrolysis proceeds in two steps: (1) partial cleavage of the amide bond to form an imine intermediate, and (2) further acid-catalyzed cleavage of the imine to yield desoxybenzoin and benzoic acid. This pathway mirrors the hydrolysis of structurally related amides like meso-N-(2-benzylideneamino-1,2-diphenylethyl)benzamide .

Q. How do solvent and temperature conditions influence the stereochemical stability of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the threo isomer by slowing proton exchange, as shown by deuterium oxide experiments. Elevated temperatures (>80°C) in acidic media may induce racemization, necessitating low-temperature NMR studies to monitor configurational integrity .

Q. What analytical challenges arise in resolving data contradictions during structural elucidation?

For example, initial NMR decoupling experiments failed to detect hydroxyl proton signals due to slow exchange dynamics. This was resolved by tracking time-dependent signal loss after deuterium oxide addition, highlighting the need for kinetic studies alongside static spectral data .

Q. How can reaction pathways involving this compound be optimized to minimize byproduct formation?

Control of steam distillation parameters (e.g., pH, temperature) during hydrolysis reduces undesired side reactions. Additionally, using anhydrous conditions for amide formation minimizes competing esterification or alcohol oxidation pathways .

Methodological Tables

Analytical Technique Key Parameters Application Example
IR SpectroscopyAbsorbance ratio at 1630 cm⁻¹ : 1000 cm⁻¹Quantify amide content in benzyl benzoate mixtures
NMR SpectroscopyDMSO-d₆ solvent, 100 MHz spectrometerResolve hydroxyl/amide proton exchange dynamics
Gas ChromatographyHelium carrier gas, 150°C column temperatureDetect benzil or benzamide impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.